molecular formula C18H36O2 B14174321 2-Pentadecyl-1,3-dioxolane CAS No. 4360-57-0

2-Pentadecyl-1,3-dioxolane

Cat. No.: B14174321
CAS No.: 4360-57-0
M. Wt: 284.5 g/mol
InChI Key: HTXICYGCTKNGOD-UHFFFAOYSA-N
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Description

2-Pentadecyl-1,3-dioxolane: is an organic compound with the molecular formula C18H36O2 . It belongs to the class of cyclic acetals, specifically 1,3-dioxolanes, which are known for their stability and utility in various chemical reactions. This compound is characterized by a dioxolane ring substituted with a pentadecyl group, making it a long-chain alkyl derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentadecyl-1,3-dioxolane can be synthesized through the acetalization of hexadecanal with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity. The choice of catalyst and solvent can vary depending on the specific industrial setup, but the fundamental reaction mechanism remains the same.

Chemical Reactions Analysis

Types of Reactions: 2-Pentadecyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dioxolane ring to diols.

    Substitution: The alkyl chain can undergo substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens (chlorine, bromine) or sulfonyl chlorides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diols.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

2-Pentadecyl-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-pentadecyl-1,3-dioxolane involves its ability to form stable cyclic structures with carbonyl compounds, thereby protecting them from unwanted reactions. The dioxolane ring can be cleaved under acidic conditions to regenerate the original carbonyl compound. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

    1,3-Dioxane: Another cyclic acetal with a six-membered ring.

    1,3-Dioxepane: A seven-membered cyclic acetal.

    2-Pentadecyl-1,3-dioxane: A structural isomer with a different ring size.

Uniqueness: 2-Pentadecyl-1,3-dioxolane is unique due to its five-membered ring structure, which provides a balance between stability and reactivity. Its long alkyl chain imparts hydrophobic properties, making it suitable for applications in lipid chemistry and surfactant synthesis .

Properties

CAS No.

4360-57-0

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

2-pentadecyl-1,3-dioxolane

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19-16-17-20-18/h18H,2-17H2,1H3

InChI Key

HTXICYGCTKNGOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1OCCO1

Origin of Product

United States

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